8-Epiiridodial

Description

Structure

2D Structure

3D Structure

Properties

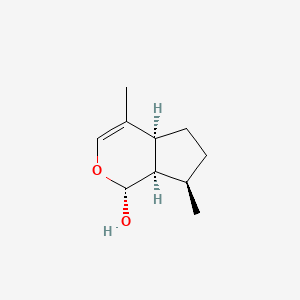

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(1R,4aS,7R,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8-,9-,10-/m1/s1 |

InChI Key |

OJGPEAXUHQRLNC-PEBGCTIMSA-N |

SMILES |

CC1CCC2C1C(OC=C2C)O |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C)O |

Origin of Product |

United States |

Biosynthetic Pathways of 8 Epiiridodial

Precursors in the Biosynthesis of Iridoids

The journey towards iridoid formation commences with the assembly of basic isoprenoid building blocks, which are then elaborated into the foundational monoterpene structure.

The biosynthesis of all terpenoids, including iridoids, originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) frontiersin.orgpnas.orgweebly.comnih.govnotulaebotanicae.ro. These C5 units are then condensed to form geranyl pyrophosphate (GPP), a C10 molecule that serves as the primary precursor for monoterpenes frontiersin.orgweebly.comnih.govnotulaebotanicae.ropnas.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.govwikipedia.orggenome.jp. GPP is synthesized through the action of geranyl pyrophosphate synthase (GPPS) frontiersin.orgfrontiersin.org. Subsequently, GPP is converted to geraniol (B1671447) by the enzyme geraniol synthase (GES), a specialized terpene synthase that diverts metabolic flux from canonical monoterpenes towards the iridoid pathway pnas.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.gov.

Following the formation of geraniol, a series of oxidative steps prepares the molecule for cyclization. Geraniol is hydroxylated at the C-8 position by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol pnas.orgresearchgate.netbiorxiv.orgnih.gov. This intermediate is then further oxidized by 8-hydroxygeraniol oxidase (HGO) in two consecutive steps, ultimately producing the dialdehyde (B1249045) 8-oxogeranial pnas.orgresearchgate.netbiorxiv.orgnih.gov. While the prompt mentions "10-Oxocitral and 10-Oxogeranial," the scientific literature consistently identifies 8-oxogeranial as the direct substrate for the key cyclization enzyme, Iridoid Synthase (ISY), in the formation of the iridoid skeleton researchgate.netbiorxiv.orgnih.govacs.orgresearchgate.netbiorxiv.orgwikipedia.orgnih.goviucr2017.orgresearchgate.netnih.gov. Some studies also note the involvement of 10-hydroxygeraniol and 10-oxogeranial in earlier stages of related pathways frontiersin.orgmdpi.com.

The critical step in forming the iridoid skeleton involves the enzymatic conversion of 8-oxogeranial. This process leads to the formation of iridodial (B1216469), or its cationic form, which is recognized as a pivotal intermediate in iridoid biosynthesis scielo.brresearchgate.netwikipedia.org. Specifically, the enzyme Iridoid Synthase (ISY) catalyzes the transformation of 8-oxogeranial into iridodial and nepetalactol researchgate.netresearchgate.netwikipedia.orgwikipedia.org. Furthermore, "8-epi-iridodial" has been identified as a precursor in one of the two primary iridoid biosynthetic routes, leading to decarboxylated carbocyclic iridoids such as aucubin (B1666126) and catalpol (B1668604) mdpi.comresearchgate.net. This suggests that specific epimers like 8-epi-iridodial are distinct intermediates in the generation of diverse iridoid structures.

Enzymatic Steps Leading to Iridoids

The formation of the characteristic iridoid ring system is orchestrated by specific enzymes, with Iridoid Synthase playing a central role.

The formation of the iridane skeleton, the core structure of iridoids, is achieved through a reductive cyclization mechanism catalyzed by ISY nih.govacs.orgresearchgate.netwikipedia.orgnih.govresearchgate.net. This enzymatic process involves a two-step reaction. Initially, ISY catalyzes the NAD(P)H-dependent reduction of 8-oxogeranial, generating a highly reactive enol or enolate intermediate nih.govresearchgate.netwikipedia.orgnih.goviucr2017.orgresearchgate.netnih.govresearchgate.net. This intermediate then undergoes cyclization, which can proceed via either a Michael addition or a Diels-Alder cycloaddition reaction researchgate.netwikipedia.orgiucr2017.orgresearchgate.net. This unique reductive cyclization mechanism distinguishes iridoid biosynthesis from that of canonical cyclic terpenes, which typically involve carbocation intermediates nih.govresearchgate.net.

Iridoid Synthase (ISY) is the principal enzyme responsible for catalyzing the reductive cyclization that establishes the iridoid scaffold nih.govresearchgate.netbiorxiv.orgnih.govacs.orgresearchgate.netbiorxiv.orgwikipedia.orgnih.goviucr2017.orgresearchgate.netnih.govresearchgate.net. Belonging to the short-chain alcohol dehydrogenase/reductase (SDR) family, ISY shares structural and functional similarities with progesterone (B1679170) 5β-reductase (P5βR) acs.orgresearchgate.netnih.goviucr2017.orgeurekalert.org. ISY's enzymatic activity involves the reduction of 8-oxogeranial, leading to the production of iridodials and nepetalactol, which are key downstream intermediates in the iridoid pathway researchgate.netresearchgate.netwikipedia.orgwikipedia.org. Different ISY orthologs can lead to variations in stereochemistry, as seen with the formation of 7-epi-iridoids by certain AmISY enzymes nih.gov.

Key Enzymes and Intermediates in Iridoid Biosynthesis

| Enzyme/Intermediate | Role in Pathway | Key References |

| Geranyl Pyrophosphate (GPP) | Primary C10 precursor for monoterpenes, including iridoids. Synthesized from IPP and DMAPP. | frontiersin.orgweebly.comnih.govnotulaebotanicae.ropnas.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.govwikipedia.orggenome.jp |

| Geraniol Synthase (GES) | Converts GPP to geraniol, diverting metabolic flux towards iridoid biosynthesis. | pnas.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.gov |

| Geraniol 8-hydroxylase (G8H) | Hydroxylates geraniol at the C-8 position to form 8-hydroxygeraniol. | pnas.orgresearchgate.netbiorxiv.orgnih.gov |

| 8-Hydroxygeraniol Oxidase (HGO) | Oxidizes 8-hydroxygeraniol to 8-oxogeranial, a key dialdehyde precursor. | pnas.orgresearchgate.netbiorxiv.orgnih.gov |

| 8-Oxogeranial | Key substrate for Iridoid Synthase (ISY); a dialdehyde intermediate leading to the iridoid skeleton. | researchgate.netbiorxiv.orgnih.govacs.orgresearchgate.netbiorxiv.orgwikipedia.orgnih.goviucr2017.orgresearchgate.netnih.gov |

| Iridoid Synthase (ISY) | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, producing iridodials and nepetalactol. Belongs to the SDR family. | nih.govresearchgate.netbiorxiv.orgnih.govacs.orgresearchgate.netbiorxiv.orgwikipedia.orgnih.goviucr2017.orgresearchgate.netnih.govresearchgate.net |

| Iridodial / 8-Epi-Iridodial | Key intermediate formed by ISY activity. 8-Epi-iridodial serves as a precursor for specific iridoid subclasses. | researchgate.netresearchgate.netwikipedia.orgmdpi.comscielo.brresearchgate.netwikipedia.org |

Compound List:

8-Epiiridodial

Geranyl Pyrophosphate (GPP)

Geraniol

8-Hydroxygeraniol

8-Oxogeranial

Iridodial

8-Epi-Iridodial

Nepetalactol

Aucubin

Catalpol

Iridoid Synthase (ISY)

Geraniol Synthase (GES)

Geraniol 8-hydroxylase (G8H)

8-Hydroxygeraniol Oxidase (HGO)

Progesterone 5β-reductase (P5βR)

Characterization and Stereoselectivity of Epi-Iridoid Synthase (AmISY)

Epi-Iridoid Synthase (AmISY) is an enzyme characterized from Antirrhinum majus (snapdragon) that plays a crucial role in the biosynthesis of 7-epi-iridoids nih.govnih.gov. AmISY catalyzes the conversion of 8-oxogeranial into the bicyclic iridoid scaffold through a two-step reduction-cyclization sequence nih.govnih.govresearchgate.net.

Crucially, AmISY exhibits distinct stereoselectivity compared to its homologue in Catharanthus roseus (CrISY). While CrISY typically produces iridoids with a specific stereoconfiguration at the C7 position, AmISY reduces the C7 of 8-oxogeranial with an R preference, leading to the formation of 7-epi-iridoids nih.govnih.gov. This R-selective reduction is a defining characteristic of AmISY and explains the presence of 7-epi-iridoids in Antirrhinum and related genera nih.govnih.gov.

However, the cyclization step catalyzed by AmISY, similar to CrISY, results in a diastereomeric mixture of products. While the initial reduction of 8-oxogeranial is under stringent enzymatic control, the subsequent cyclization appears to be less controlled by the enzyme nih.govnih.gov. For instance, AmISY produces a mixture where the desired cis-cis isomer, required for downstream A. majus iridoids, is present in only about 5% of the cyclic products, with other diastereomers being more abundant nih.gov.

Specific Enzyme Reactions and Their Stereochemical Outcomes

The primary reaction catalyzed by AmISY involves the reductive cyclization of 8-oxogeranial nih.govnih.govresearchgate.net. This process begins with the reduction of the carbonyl group at C8, followed by cyclization to form the bicyclic iridoid structure nih.govnih.govresearchgate.netresearchgate.netnih.govwhiterose.ac.uk.

The stereochemical outcome of the reduction step at C7 is highly specific, with AmISY favoring the R configuration nih.govnih.gov. This contrasts with other iridoid synthases (ISYs) that may favor the S configuration, leading to different iridoid stereochemistries nih.govnih.govwhiterose.ac.uk. For example, when using a substrate like geranial, AmISY shows high stereoselectivity for the R configuration nih.gov.

The cyclization step, however, yields a mixture of diastereomers. In A. majus, the major cyclic product from AmISY catalysis is the cis-trans isomer (4aR,7R,7aS), which is the enantiomer of the major product from C. roseus ISY (4aS,7S,7aR) nih.gov. Despite this, downstream iridoids in A. majus are derived from the cis-cis isomer (4aR,7S,7aR), which is a minor product of AmISY activity nih.gov. This suggests that subsequent enzymatic or non-enzymatic steps may be involved in selecting or modifying these isomers to yield the final plant metabolites nih.gov.

Table 1: Stereochemical Outcomes of AmISY Activity on 8-Oxogeranial

| Reaction Step | Substrate | Enzyme | Key Stereochemical Outcome at C7 | Major Diastereomeric Products (Cyclization) |

|---|

Subsequent Conversions from this compound to Downstream Iridoids and Secoiridoids

Following its formation, this compound serves as a crucial intermediate that is further processed into a variety of iridoid glycosides and secoiridoids mdpi.comagriculturejournals.czrafa2009.euresearchgate.netresearchgate.net.

Conversion to 8-Epiiridotrial and its Glucosides

This compound is converted to 8-epiiridotrial, which can then be further transformed into various glucosides mdpi.comagriculturejournals.czrafa2009.euresearchgate.netresearchgate.net. In Gardenia jasminoides cell cultures, feeding experiments with labeled this compound demonstrated its role in the biosynthesis of iridoid glucosides, proceeding through 8-epiiridotrial to form compounds like boschnaloside (an 8-epiiridotrial glucoside) researchgate.netresearchgate.netdntb.gov.ua. This pathway highlights the sequential enzymatic modifications that lead to glycosylated iridoid structures agriculturejournals.czrafa2009.euresearchgate.netresearchgate.netdntb.gov.ua.

Table 2: Downstream Conversions from this compound

| Intermediate | Downstream Product(s) | Key Transformation Step(s) |

|---|---|---|

| This compound | 8-Epiiridotrial | Oxidation/Modification |

| 8-Epiiridotrial | Boschnaloside (8-epiiridotrial glucoside) | Glucosylation |

Link to Deoxyloganic Acid and Loganic Acid Pathways

This compound is an integral part of "iridoid biosynthetic route II," which leads to decarboxylated carbocyclic iridoids such as aucubin and catalpol mdpi.com. This route involves the conversion of this compound to 8-epi-deoxyloganic acid mdpi.comresearchgate.net. 8-Epi-deoxyloganic acid is then further modified through hydroxylation, dehydration, and decarboxylation to yield catalpol mdpi.comresearchgate.net.

In contrast, "iridoid biosynthetic route I" proceeds via iridodial, leading to deoxyloganic acid and loganin (B1675030), which are precursors for secoiridoids like secologanin (B1681713) mdpi.com. While this compound is a precursor to 8-epi-deoxyloganic acid, the direct link to loganic acid pathways is less direct and typically involves different intermediates. However, research has shown that deoxyloganic acid can be a precursor to certain iridoid glycosides, and in some plants, both deoxyloganic acid and 8-epideoxyloganic acid pathways operate concurrently researchgate.netcapes.gov.br.

Formation of Diverse Iridoid Glycosides (e.g., Boschnaloside, Gardenoside)

The metabolic fate of this compound extends to the formation of a wide array of iridoid glycosides agriculturejournals.czrafa2009.euresearchgate.netdntb.gov.ua. Through a series of enzymatic reactions, including oxidation, reduction, and glucosylation, this compound is transformed into compounds such as boschnaloside, tarennoside, geniposide (B1671433), and gardenoside (B7888186) agriculturejournals.czrafa2009.euresearchgate.net.

For example, feeding experiments in Gardenia jasminoides indicated that this compound is converted to 8-epiiridotrial, which then leads to boschnaloside and other iridoid glucosides researchgate.netdntb.gov.ua. Similarly, 8-epi-deoxyloganic acid, derived from this compound, is a precursor to aucubin and catalpol mdpi.comresearchgate.net. The diversity of iridoid glycosides arises from the specific modifications and glycosylation patterns introduced by various enzymes acting on these intermediates agriculturejournals.czrafa2009.euresearchgate.net.

Table 3: Key Iridoid Glycosides Derived from this compound Pathways

| Pathway Intermediate | Downstream Iridoid Glycoside | Plant Example(s) |

|---|---|---|

| This compound | Boschnaloside | Gardenia jasminoides |

| This compound | Tarennoside | Gardenia jasminoides |

| This compound | Geniposide | Gardenia jasminoides |

| This compound | Gardenoside | Gardenia jasminoides |

| This compound | Aucubin | Scrophularia umbrosa |

Compound List:

this compound

8-Oxogeranial

AmISY (Epi-Iridoid Synthase)

CrISY (Iridoid Synthase from Catharanthus roseus)

8-Epiiridotrial

Boschnaloside

Tarennoside

Geniposide

Gardenoside

8-Epi-deoxyloganic acid

Deoxyloganic acid

Loganin

Secologanin

Aucubin

Catalpol

Nepetalactol

Nepetalactone

Geranyl pyrophosphate (GPP)

Geraniol

Iridodial

Iridotrials

7-Deoxyloganetin

7-Deoxyloganic acid

Natural Occurrence and Distribution of 8 Epiiridodial and Its Derivatives

Botanical Sources and Distribution Across Plant Families

The distribution of 8-Epiiridodial and its derivatives spans several plant families, with specific occurrences detailed in the following species:

Studies investigating the biosynthesis of iridoid glucosides in plant cell cultures have identified the involvement of this compound. Specifically, Gardenia jasminoides cell suspension cultures have been utilized to study the metabolic pathways of iridoid production. Research has indicated the intermediacy of this compound in the biosynthesis of iridoid glucosides within these cultured cells researchgate.netnih.gov. While Gardenia jasminoides fruits are known to accumulate compounds like geniposide (B1671433), its cell cultures have been instrumental in understanding the early steps of iridoid metabolism, including the role of compounds like this compound nih.govthieme-connect.comnih.gov.

The genera Cymbalaria and Linaria, both within the Plantaginaceae family (formerly Scrophulariaceae), are notable sources of iridoid glucosides. Linaria cymbalaria (synonymous with Cymbalaria muralis) has been a significant source for the isolation of novel iridoid glucosides. Research has reported the identification of 8-epiloganic acid and 7-beta-hydroxy-8-epiiridodial glucoside from Linaria cymbalaria researchgate.netmedchemexpress.comnih.govthieme-connect.comcabidigitallibrary.org. Furthermore, Cymbalaria muralis itself has been documented to contain 7-beta-hydroxy-8-epiiridodial glucoside, alongside other iridoids such as antirrhinoside (B1205704) and linarioside researchgate.netresearchgate.netimsc.res.inneist.res.in. These findings highlight the prevalence of this compound derivatives in this genus.

The fruit of Stelechocarpus burahol, commonly known as the kepel fruit, has been analyzed for its phytochemical composition. Liquid chromatography-mass spectrometry (LC-MS) analysis of ethyl acetate (B1210297) fruit flesh extracts of Stelechocarpus burahol revealed the presence of this compound glucoside tetraacetate, classified as an isoprenoid smujo.idresearchgate.netsmujo.idsmujo.id. This identification contributes to the understanding of the diverse chemical constituents found in the fruit of this plant.

Teucrium polium L., a species within the Lamiaceae family, is recognized for its rich phytochemical profile, including iridoids. Investigations into the methanolic extract of the aerial parts of Teucrium polium have led to the identification of various compounds, including this compound glucoside tetraacetate, which was characterized as an isoprenoid mdpi.comnih.gov. Other iridoid glycosides, such as harpagoside, have also been isolated from Teucrium species, underscoring the genus's significance in iridoid research researchgate.netthieme-connect.comacs.org.

The plant Eryngium maritimum, commonly known as Sea Holly, has been investigated for its phytochemical constituents. While specific detection of this compound has not been explicitly detailed, studies employing techniques like TLC and UHPLC-HESI-HRMS have confirmed the presence of iridoids in Eryngium maritimum researchgate.netresearchgate.net. This indicates that the plant family Apiaceae, to which Eryngium belongs, can harbor iridoid compounds, suggesting potential for the presence of this compound or related structures.

Boschniakia rossica, a parasitic plant belonging to the Orobanchaceae family, has been a significant source for the isolation of iridoid compounds. Several studies have reported the isolation of iridoids from its methanol (B129727) extracts. Notably, 7-deoxy 8-epiloganic acid has been identified nih.govkoreascience.krajol.info. Furthermore, boschnaside, described as a new iridoid glucoside, has been isolated and identified as 8-epi-iridodial glucoside researchgate.netthieme-connect.com. These findings firmly establish Boschniakia rossica as a key botanical source for this compound derivatives.

Table 1: Occurrence of this compound and its Derivatives in Plant Sources

| Plant Species | Plant Part(s) | Identified Compound(s) | Family | Citation(s) |

| Gardenia jasminoides | Cell cultures | This compound | Rubiaceae | researchgate.netnih.gov |

| Linaria cymbalaria | Whole plant | 8-epiloganic acid, 7-beta-hydroxy-8-epiiridodial glucoside | Plantaginaceae | researchgate.netmedchemexpress.comnih.govthieme-connect.comcabidigitallibrary.org |

| Cymbalaria muralis | Whole plant | 7-beta-hydroxy-8-epiiridodial glucoside, 8-epiloganic acid, muralioside | Plantaginaceae | researchgate.netresearchgate.netimsc.res.inneist.res.in |

| Stelechocarpus burahol | Fruit flesh extract | This compound glucoside tetraacetate | Annonaceae | smujo.idresearchgate.netsmujo.idsmujo.id |

| Teucrium polium L. | Aerial parts extract | This compound glucoside tetraacetate | Lamiaceae | mdpi.comnih.gov |

| Eryngium maritimum | Various | Iridoids (general detection) | Apiaceae | researchgate.netresearchgate.net |

| Boschniakia rossica | Methanol extract | 7-deoxy 8-epiloganic acid, Boschnaside (8-epi-iridodial glucoside), Boschnaloside | Orobanchaceae | researchgate.netnih.govkoreascience.krajol.infothieme-connect.comjst.go.jp |

Presence in Gentiana Species and Related Genera

Gentiana species are renowned for their complex iridoid profiles, which are considered key contributors to their biological activities and chemotaxonomic significance semanticscholar.orgnih.govresearchgate.net. Numerous iridoid glycosides and secoiridoids have been isolated and identified from various Gentiana species. Prominent among these are gentiopicroside, loganic acid, sweroside, and swertiamarin, which are frequently used as marker compounds for quality control and are found in species such as Gentiana algida, G. decumbens, G. macrophylla, and G. triflora dntb.gov.uanih.gov. Other identified iridoids include loganic acid-6′-O-β-d-glucoside and novel compounds like algidiside I and II from G. algida dntb.gov.uaresearchgate.net.

Biochemical studies indicate that this compound plays a role as an intermediate or precursor in the biosynthesis of iridoids scribd.comunb.br. Specifically, it is understood to be involved in the pathway leading to compounds like 8-epideoxyloganic acid scribd.com. While direct isolation and quantification of this compound as a primary metabolite in Gentiana species are not extensively detailed in the reviewed literature, its involvement in the fundamental biosynthetic machinery of the iridoid skeleton is recognized. The genus Gentiana itself is a significant source of these compounds, with species distributed across diverse geographical regions, including Europe, Asia, and North America semanticscholar.orgfrontiersin.orgresearchgate.net.

Co-occurrence with Other Specialized Metabolites

The phytochemical richness of Gentiana species extends beyond iridoids, with a notable co-occurrence of other classes of specialized metabolites. These include a wide array of flavonoids, such as flavones and flavone-C/O-glycosides, as well as xanthones, triterpenoids, and alkaloids semanticscholar.orgnih.govnepjol.infomdpi.com. For instance, studies on Gentiana species have identified compounds like mangiferin, alongside iridoids and flavonoids dntb.gov.uanih.gov. Gentiana ornata has been reported to contain flavonoids, steroids, glycosides, anthocyanins, terpenoids, and alkaloids nepjol.info.

This complex interplay of different metabolite classes contributes to the multifaceted bioactivities observed in Gentiana extracts. The presence of these diverse compounds alongside iridoids creates a rich phytochemical profile, underscoring the intricate metabolic capabilities of these plants.

Ecological Context and Phytochemical Significance in Producer Organisms

Specialized metabolites, including iridoids, often serve crucial ecological roles within their producing organisms. In plants, iridoids are generally understood to function in defense mechanisms, acting as deterrents against herbivores and pathogens due to their bitter taste and potential toxicity mazums.ac.irresearchgate.net. This protective function can contribute to the survival and reproductive success of the plant in its natural environment.

The phytochemical significance of iridoids in Gentiana species is also strongly linked to their long-standing use in traditional medicine. Gentiana species have been employed for centuries to treat various ailments, particularly digestive disorders, due to their bitter properties, which are largely attributed to iridoid glycosides nepjol.infooup.com. While the specific ecological role or direct significance of this compound within the Gentiana plant's ecosystem is not extensively detailed in the available literature, its position as a biosynthetic precursor highlights its fundamental importance in the production of these ecologically and medicinally significant iridoid compounds.

Data Tables

Table 1: Key Phytochemicals Identified in Selected Gentiana Species

| Gentiana Species | Primary Iridoids Identified | Major Flavonoids Identified | Other Notable Metabolites |

| G. algida | Loganic acid, Sweroside, Rindoside, Algidiside I, Algidiside II | Flavones, Flavone-C/O-glycosides | Dihydroxybenzoyl ethers |

| G. decumbens | Loganic acid-6′-O-β-d-glucoside, Gentiopicroside | Flavones | Polysaccharides |

| G. macrophylla | Gentiopicroside, Loganic acid | Flavones | |

| G. triflora | Gentiopicroside, Loganic acid | Flavones | Mangiferin, Polysaccharides |

| G. straminea | Gentiopicroside, Loganic acid, Sweroside, Swertiamarin | ||

| G. ornata | Iridoid glycosides (e.g., Gentiopicroside, Gentianin) | Flavonoids, Anthocyanin | Steroids, Alkaloids, Terpenoids, Phenolic compounds |

| G. species (General) | Loganic acid, Secologanic acid, Morroniside, Sweroside, Swertiamarin, Gentiopicroside | Flavones, Flavone-C/O-glycosides | Xanthones, Triterpenoids, Alkaloids |

Chemical Synthesis Approaches for 8 Epiiridodial and Analogues

Strategies for Total Synthesis of the Iridane Scaffold

The total synthesis of iridoids, including the foundational iridane scaffold, aims to construct the characteristic bicyclic core with precise stereochemical control. Various methodologies have been employed to achieve this complex task. One notable strategy involves the use of intramolecular Pauson-Khand reactions (IPKR) to efficiently assemble the iridoid framework, enabling the synthesis of diverse iridolactones and related structures nih.gov. Another approach leverages organocatalysis, particularly phosphine-catalyzed intermolecular [3+2] cycloadditions, to rapidly construct the cis-fused cyclopenta[c]pyran iridoid ring system with high regio- and stereocontrol acs.org. Photochemical reactions, such as [2+2] photocycloadditions, have also proven valuable in accessing complex polycyclic frameworks relevant to iridoid synthesis, demonstrating versatility in constructing intricate molecular architectures acs.org.

Specific total syntheses have targeted various iridoid lactones, such as (±)-allamcin, plumericin, and allamandin, often commencing from readily available bicyclo[3.3.0]octenone precursors and employing multi-step sequences involving epoxidative rearrangements and the fusion of lactone ring systems rsc.org. The synthesis of compounds like brasoside and littoralisone (B1250604) has highlighted the efficacy of proline catalysis and intramolecular photolytic [2+2] cycloadditions in assembling the stereochemically elaborate iridoid core princeton.edu. Furthermore, enantioselective total synthesis of iridoid glucosides, such as (+)-geniposide, has been achieved through phosphine-catalyzed cycloadditions, underscoring the power of modern catalytic methods in accessing specific stereoisomers of these complex natural products acs.org.

| Synthesis Strategy | Key Reaction/Methodology | Target Class/Example Compounds | References |

| Intramolecular Pauson-Khand Reaction | IPKR for scaffold construction | Iridolactones, Scabrol A | nih.gov |

| Phosphine-Catalyzed Cycloaddition | Intermolecular [3+2] cycloaddition | Iridoid ring system, (+)-Geniposide | acs.org |

| Photochemical Approaches | [2+2] Photocycloaddition | Complex polycyclic frameworks, Iridoid lactones | acs.org |

| Multi-step Synthesis | Epoxidative rearrangement, Lactone fusion | (±)-Allamcin, Plumericin, Allamandin | rsc.org |

| Proline Catalysis & Photocycloaddition | Proline catalysis, [2+2] photocycloaddition | Brasoside, Littoralisone | princeton.edu |

Partial Synthesis of 8-Epiiridodial Derivatives from Related Precursors (e.g., 8-Epiloganin)researchgate.netresearchgate.netscite.ai

Partial synthesis strategies focus on modifying readily available natural iridoid precursors to access specific target molecules like this compound or its derivatives. A key example in this regard is the work by Bianco and colleagues, who reported the partial synthesis of 7-β-hydroxy-8-epiiridodial glucoside starting from 8-epiloganin (B12435537) researchgate.netthieme-connect.comnih.govresearchgate.net. This transformation highlights the utility of 8-epiloganin, itself a known iridoid glucoside nih.gov, as a starting material for accessing related iridoid structures through targeted chemical modifications. Such approaches are valuable for obtaining compounds that are difficult to isolate in sufficient quantities from natural sources or for exploring structure-activity relationships of iridoid derivatives.

| Precursor | Target Derivative | Key Transformation/Methodology | References |

| 8-Epiloganin | 7-β-hydroxy-8-epiiridodial glucoside | Partial synthesis (specific steps not detailed in abstracts) | researchgate.netthieme-connect.comnih.govresearchgate.net |

| Iridodial (B1216469) | This compound | Biosynthetic intermediate, potential for chemical conversion | capes.gov.brscribd.comjst.go.jpjst.go.jp |

| 8-Epiloganin | 8-Epiloganic acid | Isolation from natural sources; potential for chemical derivatization | thieme-connect.comresearchgate.net |

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical transformations to produce complex molecules. In the context of iridoids, this approach leverages the enzymes involved in their natural biosynthesis. The iridoid pathway typically begins with geranyl diphosphate (B83284) (GPP), which is converted through a series of enzymatic steps involving geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and geraniol oxidoreductase (GOR) to form 8-oxogeranial acs.orgpnas.orgresearchgate.netmdpi.comnih.govnih.gov. The crucial formation of the iridoid scaffold occurs via the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), yielding nepetalactol acs.orgpnas.orgnih.govnih.gov.

Researchers are actively exploring the engineering and application of these biosynthetic enzymes for the biocatalytic production of iridoids nih.govnih.govnih.govescholarship.orgresearchgate.netscience.gov. For instance, yeast-based bioconversion platforms have been developed to assess the activities of GOR and ISY, often utilizing chemically synthesized precursors like 8-hydroxygeraniol nih.gov. This interdisciplinary approach allows for the precise control of stereochemistry and the efficient synthesis of complex iridoid structures, offering a sustainable alternative to purely chemical methods science.gov. The identification and characterization of novel enzymes, as well as the engineering of existing ones, continue to expand the toolkit for chemoenzymatic iridoid synthesis nih.govresearchgate.net.

| Enzyme | Role in Iridoid Biosynthesis | Relevance to Chemoenzymatic Synthesis | References |

| Geraniol Synthase (GES) | Converts geranyl diphosphate (GPP) to geraniol. | Used in reconstituted pathways; potential for biocatalytic production of geraniol from GPP. | pnas.orgmdpi.comnih.govnih.gov |

| Geraniol 8-hydroxylase (G8H) | Hydroxylates geraniol to 8-hydroxygeraniol. | Key step in precursor preparation for ISY; can be expressed heterologously. | nih.gov |

| Geraniol Oxidoreductase (GOR) | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. | Crucial for generating the substrate for ISY; studied in yeast bioconversion systems. | nih.gov |

| Iridoid Synthase (ISY) | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold (nepetalactol). | Central enzyme for iridoid core formation; engineering efforts focus on controlling stereoselectivity. | acs.orgpnas.orgnih.govnih.govnih.gov |

| Glycosyltransferases (GTs) | Mediate the transfer of glycosyl residues to iridoids. | Used in chemoenzymatic synthesis for glycosylation, improving solubility and stability; potential for one-pot multienzyme systems. | science.gov |

Compound List

this compound

Iridane scaffold

8-Epiloganin

Geranyl diphosphate (GPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Geraniol

Geraniol synthase (GES)

8-oxogeranial

Iridoid synthase (ISY)

8-oxocitronellyl enol

Nepetalactol

Nepetalactone

Deoxyloganic acid

8-Epiloganic acid

7-β-hydroxy-8-epiiridodial glucoside

Scabrol A

Boschnialactone

Teucriumlactone

Iridomyrmecin

Isoboonein

Argyrol

Patriscabrol

Scholarein A

Allamcin

Plumericin

Allamandin

Brasoside

Littoralisone

8-hydroxygeraniol

Geraniol 8-hydroxylase (G8H)

Geraniol oxidoreductase (GOR)

Biological Activities and Molecular Mechanisms of Action

Antioxidant Mechanisms and Radical Scavenging Activities

Antioxidants are compounds that can prevent or delay cellular damage caused by free radicals, which are unstable molecules produced during normal metabolic processes. nih.govmdpi.com The antioxidant potential of extracts containing 8-Epiiridodial glucoside tetraacetate has been evaluated using various assays.

Extracts from the fruit of Stelechocarpus burahol, containing this compound glucoside tetraacetate, demonstrated significant antioxidant activity. smujo.idsmujo.id Specifically, the methanol (B129727) extract of the fruit flesh showed strong activity, while other extracts from the fruit were found to have very strong antioxidant properties. smujo.idsmujo.id The antioxidant capacity is often assessed through methods like the DPPH (2,2-diphenyl-1-picryhydrazyl) free radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.comresearchgate.netnih.gov The antioxidant activity of these plant extracts is generally attributed to their complex mixture of phytochemicals, including phenolics, flavonoids, and isoprenoids like this compound glucoside tetraacetate. smujo.idresearchgate.net

Interactive Data Table: Antioxidant Potential of Extracts Containing this compound Glucoside Tetraacetate

| Plant Source | Extract Type | Identified Compound | Antioxidant Assay Mentioned | Finding | Citations |

| Stelechocarpus burahol (Kepel) Fruit | Methanol & Ethyl Acetate (B1210297) | This compound glucoside tetraacetate | General Antioxidant Activity | Methanol extract showed strong activity; other extracts showed very strong activity. | smujo.id, researchgate.net, smujo.id |

| Paeonia rockii | Not specified | Not specified, but general discussion of radical scavenging assays | DPPH radical scavenging assay | DPPH is a widely used method for evaluating antioxidant ability. | researchgate.net |

Enzyme Interactions and Modulation

While specific studies on the interaction of this compound with cyclooxygenase (COX) enzymes are limited, the broader class of iridoid compounds has been evaluated for this activity. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov

Research on various iridoids has shown a range of inhibitory potencies against COX-1 and COX-2. For instance, a study investigating sixteen different iridoids found that loganic acid was the most promising, exhibiting 36.0% inhibition of COX-1 and 80.8% inhibition of COX-2 at a concentration of 10 μM. nih.govresearchgate.net Interestingly, some iridoid glycosides, such as harpagide (B7782904) and harpagoside, showed no inhibitory activity until they were hydrolyzed by β-glucosidase, suggesting that the aglycone form is necessary for activity. nih.gov The hydrolyzed product of aucubin (B1666126) (H-aucubin) showed moderate and somewhat selective inhibition of COX-2 (IC50 of 8.83 μM) over COX-1 (IC50 of 68.9 μM). scienceopen.com In contrast, hydrolyzed geniposide (B1671433) and loganin (B1675030) were more potent inhibitors of COX-1. scienceopen.com These findings highlight that even minor structural differences among iridoids can lead to significant variations in their enzyme inhibitory profiles. scienceopen.com

Interactive Data Table: In Vitro COX-1 and COX-2 Inhibition by Various Iridoids

| Iridoid (Form) | Target Enzyme | Inhibitory Concentration (IC50) / % Inhibition | Citation |

| Loganic acid | COX-1 | 36.0% inhibition at 10 μM | nih.gov |

| Loganic acid | COX-2 | 80.8% inhibition at 10 μM | nih.gov |

| H-aucubin (hydrolyzed) | COX-1 | 68.9 μM | scienceopen.com |

| H-aucubin (hydrolyzed) | COX-2 | 8.83 μM | scienceopen.com |

| H-loganin (hydrolyzed) | COX-1 | 3.55 μM | scienceopen.com |

| H-loganin (hydrolyzed) | COX-2 | 131.0 μM | scienceopen.com |

| H-geniposide (hydrolyzed) | COX-1 | 5.37 μM | scienceopen.com |

| H-geniposide (hydrolyzed) | COX-2 | 32.4 μM | scienceopen.com |

Role in Metabolic Pathways of Other Compounds

This compound is a significant intermediate compound in the biosynthesis of a class of monoterpenoids known as iridoids. Iridoids are produced by a variety of plants and are characterized by a cyclopentane[c]pyran ring system. The biosynthesis begins with the cyclization of the linear monoterpene precursor 8-oxogeranial by the enzyme iridoid synthase to form the core iridoid scaffold. mdpi.comnih.gov this compound then serves as a crucial branching point in the metabolic pathway, undergoing further enzymatic modifications to yield a diverse array of iridoid glucosides.

Research involving isotope labeling has provided direct evidence for the role of this compound as a precursor. Feeding experiments in cell cultures and whole plants have demonstrated its incorporation into more complex iridoids. For instance, studies using deuterium-labelled 8-epi-iridodial in Scrophularia umbrosa confirmed its role as a direct precursor to both harpagide and aucubin. researchgate.net Similarly, this compound, along with its derivative 8-epiiridotrial, is involved in the formation of boschnaloside. researchgate.netagriculturejournals.cz The intermediacy of this compound has also been established in the biosynthesis of iridoid glucosides in the cell cultures of Gardenia jasminoides. nih.govcapes.gov.br

This positions this compound as a central molecule from which various metabolic pathways diverge to create specific iridoids, depending on the plant species and the enzymes it possesses.

Table 1: Role of this compound as a Biosynthetic Precursor

Other Investigated Biological Activities (e.g., Anti-inflammatory, Anti-hyperuricemia, Xanthine (B1682287) Oxidase Inhibitory properties)

As of current scientific literature, direct investigations into the anti-inflammatory, anti-hyperuricemia, and xanthine oxidase inhibitory properties of the isolated compound this compound are not extensively reported.

However, a derivative, this compound glucoside tetraacetate, has been identified as a constituent in the ethyl acetate extract of Stelechocarpus burahol (kepel) fruit flesh. smujo.id Studies on this plant have reported that it possesses anti-hyperuricemia, xanthine oxidase inhibitory, and anti-inflammatory activities. smujo.id It is important to note that these biological activities were determined for the entire plant extract, which contains a complex mixture of compounds, and have not been attributed specifically to the this compound derivative. smujo.id Therefore, the direct contribution of this compound or its glycosides to these effects remains to be elucidated through further research on the isolated compounds.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of 8 Epiiridodial and Its Derivatives

Correlating Structural Modifications with Biological Activity

The core of SAR studies involves synthesizing and evaluating a series of analogues of a lead compound, such as 8-Epiiridodial, by systematically altering specific parts of its molecular structure. These modifications are then correlated with changes in biological activity, allowing researchers to map out the essential structural requirements for interaction with a biological target.

For iridoid compounds, including potential derivatives of this compound, common structural modifications might involve:

Ring System Modifications: Altering the size or saturation of the iridoid rings, or introducing new ring systems, can affect the molecule's three-dimensional conformation and its fit within a target's binding site.

Substitution Patterns: Adding or removing substituents (e.g., alkyl groups, halogens, aromatic rings) at various positions on the iridoid skeleton can influence electronic distribution, lipophilicity, and steric interactions.

Glycosylation: In the case of iridoid glycosides, the presence and nature of the sugar moiety can profoundly affect water solubility, bioavailability, and target interaction. Studies on iridoid glycosides have shown that modifications to the glycosidic linkage or the sugar unit can alter their anti-inflammatory or other biological activities researchgate.net.

Table 6.1: Hypothetical SAR Data for this compound Derivatives (Illustrative)

| Derivative ID | Structural Modification (from this compound) | Biological Activity (e.g., % Inhibition) | SAR Observation |

| 8-Epi-A | Hydroxyl group at C-X replaced with -OCH3 | 65% | Methylation at C-X reduced activity compared to parent, suggesting the hydroxyl is crucial for target binding. |

| 8-Epi-B | Addition of a phenyl ring at C-Y | 82% | Introduction of a phenyl ring at C-Y increased activity, indicating a potential for enhanced hydrophobic interaction. |

| 8-Epi-C | Epimerization at C-Z | 30% | Epimerization at C-Z significantly decreased activity, highlighting stereochemical importance. |

| 8-Epi-D | Esterification of a hydroxyl group | 75% | Esterification retained significant activity, suggesting the ester linkage is tolerated or beneficial for interaction. |

Stereochemical Influences on Biological and Biochemical Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. Chirality is a hallmark of many natural products, including iridoids, and different stereoisomers can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit high specificity for particular stereoisomers nih.govijpsjournal.com.

For this compound, understanding the impact of its stereochemistry is vital. This involves examining:

Chiral Centers: Identifying and characterizing the stereocenters within the this compound molecule. Modifications that alter the configuration at these centers (e.g., epimerization) can lead to significant changes in binding affinity and biological response.

Enantiomers and Diastereomers: If this compound or its derivatives exist as enantiomers or diastereomers, their individual biological activities must be assessed. Often, only one stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to adverse effects nih.govijpsjournal.com.

Conformational Preferences: The preferred three-dimensional conformation of a molecule, dictated by its stereochemistry and local structural features, influences how it fits into a binding site. SAR studies often aim to optimize this fit.

Research on other chiral natural products has consistently demonstrated that stereochemistry is a key determinant of biological activity, affecting target binding, metabolism, and distribution nih.govijpsjournal.com. For instance, the precise spatial orientation of functional groups can be crucial for forming specific hydrogen bonds or hydrophobic interactions within a protein's active site.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Studies)

Computational methods have become indispensable tools for accelerating SAR studies and gaining deeper insights into molecular interactions. These techniques allow researchers to predict, analyze, and optimize the structure-activity relationships of compounds like this compound without the need for extensive experimental synthesis and testing for every analogue.

Key computational approaches include:

Molecular Docking: This technique simulates the binding of a ligand (e.g., a derivative of this compound) to a target protein or receptor. It predicts the preferred binding orientation, the strength of binding (binding energy or docking score), and the key residues involved in the interaction nih.govmdpi.commdpi.comknepublishing.comkneopen.com. Docking studies can help identify which structural modifications are likely to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, shape parameters) with observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds oncodesign-services.comresearchcommons.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand-protein complex behaves over time, offering insights into the stability of interactions and conformational changes that might be important for activity nih.govmdpi.com.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for or design new molecules with similar properties.

By employing these computational tools, researchers can efficiently explore a vast chemical space, prioritize promising derivatives for synthesis, and gain a mechanistic understanding of how structural features of this compound and its analogues contribute to their biological effects. For example, molecular docking can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, between a derivative and its target, thereby guiding further structural optimization mdpi.commdpi.com.

Derivatives and Analogues of 8 Epiiridodial

Identification and Characterization of Natural Derivatives

The structural backbone of 8-epiiridodial is often modified in nature through processes such as glycosylation and hydroxylation, leading to the formation of a diverse array of related compounds. Among these, this compound glucoside and its hydroxylated form have been isolated and characterized from plant sources.

This compound Glucoside

This compound glucoside is a glycosidic derivative of this compound, where a glucose molecule is attached to the iridoid structure. This modification increases the water solubility of the compound. While its presence has been noted in various plant species, detailed characterization is often part of broader phytochemical studies.

Table 1: Chemical and Physical Properties of this compound Glucoside

| Property | Value |

| Molecular Formula | C16H26O7 |

| Average Mass | 330.374 Da |

| Monoisotopic Mass | 330.16785 Da |

Data sourced from PubChem and ChEBI databases.

7-Beta-Hydroxy-8-Epiiridodial Glucoside

A further modification of this compound glucoside is seen in 7-beta-hydroxy-8-epiiridodial glucoside. This compound features a hydroxyl group at the C-7 position of the iridoid skeleton, in addition to the glucose moiety. This derivative has been identified in plants of the Scrophulariaceae and Plantaginaceae families.

Initial identification of 7-beta-hydroxy-8-epiiridodial glucoside was reported from Linaria cymbalaria (now Cymbalaria muralis), a plant in the Scrophulariaceae family. nih.govresearchgate.net Subsequent studies have confirmed its presence in Cymbalaria species. researchgate.net The characterization of this compound was achieved through spectroscopic methods, and its partial synthesis from 8-epiloganin (B12435537) has been performed to confirm its structure. nih.gov

Table 2: Natural Sources of 7-Beta-Hydroxy-8-Epiiridodial Glucoside

| Plant Species | Family |

| Linaria cymbalaria (Cymbalaria muralis) | Scrophulariaceae/Plantaginaceae |

This compound Glucoside Tetraacetate

This compound glucoside tetraacetate is a derivative of this compound glucoside where the four hydroxyl groups of the glucose moiety have been acetylated. This compound is not typically found in nature but is rather a semi-synthetic product. The process of acetylation is a common chemical technique used in the characterization of natural glycosides. By converting the polar hydroxyl groups to less polar acetate (B1210297) esters, the resulting compound becomes more amenable to chromatographic purification and analysis by techniques such as mass spectrometry. The presence of four acetate groups confirms the identity of the sugar as a hexose, typically glucose.

Table 3: Chemical Properties of this compound Glucoside Tetraacetate

| Property | Value |

| Molecular Formula | C24H34O11 |

| Average Mass | 498.521 Da |

| Monoisotopic Mass | 498.21011 Da |

Data sourced from the ChEBI database. ebi.ac.uk

Biosynthetic Relationships Among this compound Derivatives

The biosynthesis of iridoids, including this compound and its derivatives, originates from the mevalonate (B85504) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The iridane skeleton is formed through the cyclization of 10-oxogeranial to yield iridodial (B1216469), which is then oxidized to iridotrial. nih.gov

The formation of this compound derivatives involves subsequent enzymatic modifications. The addition of a glucose molecule to this compound to form this compound glucoside is catalyzed by a glycosyltransferase. This enzymatic glycosylation is a common step in the biosynthesis of many plant secondary metabolites. nih.gov

The biosynthesis of 7-beta-hydroxy-8-epiiridodial glucoside likely proceeds from this compound glucoside through the action of a hydroxylase enzyme that specifically introduces a hydroxyl group at the C-7 position. The stereospecificity of this hydroxylation, resulting in the beta configuration, is a hallmark of enzymatic reactions.

Synthetic Analogues and Their Research Applications

The structural framework of this compound and other iridoids has inspired the synthesis of a variety of analogues for research purposes. These synthetic efforts aim to explore the structure-activity relationships of iridoids and to develop novel compounds with potential therapeutic applications.

Research into synthetic iridoid analogues has revealed a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.govmdpi.comnih.gov For example, some synthetic iridoid derivatives have been investigated for their ability to inhibit inflammatory pathways. nih.gov The modification of the iridoid core can lead to compounds with enhanced potency or altered selectivity for biological targets.

Table 4: Research Applications of Synthetic Iridoid Analogues

| Research Area | Application/Finding |

| Anti-inflammatory | Synthetic analogues have been developed and tested for their ability to inhibit inflammatory responses. nih.govnih.govnih.gov |

| Anticancer | Some synthetic iridoid derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov |

| Neuroprotection | The neuroprotective potential of iridoid analogues is an active area of investigation. |

| Drug Discovery | Synthetic libraries of iridoid analogues serve as a source for identifying new lead compounds for drug development. mdpi.com |

The development of synthetic routes to iridoid analogues allows for the creation of compound libraries with diverse structural modifications. These libraries can then be screened for various biological activities, providing valuable insights into the pharmacophore of the iridoid scaffold and facilitating the discovery of new therapeutic agents.

Advanced Analytical Methodologies for 8 Epiiridodial Research

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of iridoids like 8-epiiridodial from complex plant extracts. The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for effective identification and quantification. uni-bonn.de In LC-MS analysis, the chromatographic separation, typically using a reversed-phase C18 column, isolates individual compounds from the mixture before they enter the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, aiding in the initial determination of the compound's molecular weight. uni-bonn.de Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. These fragmentation patterns are often highly specific to the compound's structure. For iridoids, characteristic neutral losses, such as water (H₂O), carbon dioxide (CO₂), and glycosidic units, are invaluable for identifying functional groups and the core iridoid skeleton. nih.gov For instance, the fragmentation of iridoid glycosides often reveals diagnostic ions that can distinguish between isomers, such as those with a carboxyl or an ester group at the C-4 position. nih.gov

For quantitative studies, LC-MS/MS is frequently operated in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govboku.ac.at This allows for the accurate measurement of this compound concentrations in various biological matrices, even at trace levels.

Table 1: Representative LC-MS/MS Parameters and Fragmentation Data for Iridoid Glycosides This table presents typical data for iridoid glycosides, as specific data for this compound was not available in the reviewed literature.

| Compound Type | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation | Reference |

|---|---|---|---|---|

| Iridoid Glycoside (e.g., Loganic Acid) | 375.1276 | 213.0769, 169, 151, 125 | Loss of glucose moiety [M-162-H]⁻, followed by cleavages of the aglycone ring. | mdpi.comresearchgate.net |

| Secoiridoid Glycoside (e.g., Secologanin) | 389 | 227, 183, 165 | Loss of glucose moiety, followed by characteristic losses from the secoiridoid aglycone. | mdpi.com |

| Iridoid with C-4 Ester Group | Varies | Formation of [M+HCOO]⁻ adduct | Diagnostic for ester group at C-4 position when formic acid is in the mobile phase. | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the de novo structural elucidation of natural products, including this compound. mdpi.comnih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise connectivity of atoms and the stereochemistry of the molecule.

A suite of NMR experiments is typically employed to solve a structure:

¹H NMR: Provides information about the chemical environment and number of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, and coupling constants (J) reveal the connectivity between neighboring protons.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shift range for carbons is much wider than for protons, often allowing for the resolution of every carbon in the molecule. uoi.gr

2D NMR Experiments: These are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is essential for connecting different structural fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule. mdpi.com

By combining the data from these experiments, researchers can piece together the complete structure of this compound, including the relative configuration of its stereocenters.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Iridoid Skeletons Specific experimental data for this compound are not readily available in the cited literature. This table provides generalized chemical shift ranges for characteristic nuclei in the iridoid core structure.

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-1 (Aldehyde) | 9.5 - 10.0 | 190 - 205 | Proton is a singlet or doublet; Carbon is in the carbonyl region. |

| C-3 (Olefinic) | ~7.5 | ~150-160 | Varies with substitution. |

| C-5 (Bridgehead) | 2.5 - 3.5 | 40 - 55 | Complex coupling patterns. |

| C-8 (Methyl-bearing) | 1.5 - 2.5 | 35 - 50 | Stereochemistry influences shifts. |

| C-9 (Bridgehead) | 2.0 - 3.0 | 45 - 60 | Key stereocenter. |

| C-10 (Methyl) | 0.9 - 1.2 | 15 - 25 | Typically a doublet. |

| C-11 (Aldehyde) | 9.6 - 9.8 | 200 - 210 | Present in iridodial (B1216469) structures. |

Isotopic Labeling Techniques for Biosynthetic Pathway Elucidation (e.g., ²H- and ¹³C-labeled Precursors)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules into final natural products, thereby elucidating their biosynthetic pathways. researchgate.netnih.gov For iridoids like this compound, which are monoterpenoids, the biosynthesis starts from the common C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are cyclized to form the core iridoid skeleton, with iridodial being a key intermediate. nih.gov

In a typical experiment, a plant or cell culture is fed a precursor molecule that has been enriched with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov For example, ¹³C-labeled glucose or ²H-labeled mevalonate (B85504) can be used to trace the flow of these isotopes through the MEP or MVA pathways into the iridoid structure.

After a period of incubation, the this compound is isolated, and its isotopic enrichment pattern is analyzed, usually by mass spectrometry or NMR spectroscopy.

NMR Spectroscopy: ¹³C NMR is particularly informative as it can pinpoint the exact location of each ¹³C label within the molecule's carbon skeleton, providing detailed insights into bond formations and rearrangements during biosynthesis. nih.gov

These studies have been instrumental in confirming that geranyl diphosphate is the key C10 precursor for iridoids and in understanding the complex enzymatic cyclization and oxidation steps that lead to the formation of iridodial and its various stereoisomers. boku.ac.atnih.gov

Advanced Chromatographic Techniques (e.g., UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), represents a significant advancement over conventional HPLC for the analysis of complex mixtures containing iridoids. UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures. This results in several key advantages for this compound research:

Increased Resolution: Sharper and narrower peaks, allowing for better separation of closely related isomers, which is critical in iridoid analysis. boku.ac.at

Higher Speed: Analysis times are significantly reduced, often by a factor of up to ten, increasing sample throughput. boku.ac.at

Enhanced Sensitivity: The narrower peaks lead to a higher concentration of the analyte as it enters the detector, resulting in improved sensitivity. nih.govboku.ac.at

When coupled with high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap analyzers, UPLC-HRMS allows for the highly accurate mass measurement of this compound and its fragments. researchgate.netsemanticscholar.org This enables the confident determination of elemental compositions, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones in complex plant extracts. mdpi.com

Table 3: Comparison of Typical HPLC and UPLC-MS Conditions for Iridoid Analysis

| Parameter | Conventional HPLC-MS | UPLC-MS/MS |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 4.6 mm x 150 mm | 2.1 mm x 50-100 mm |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Typical Run Time | 30 - 60 min | 5 - 15 min |

| Peak Width | Wide | Narrow |

| Sensitivity | Good | Excellent |

| Resolution | Moderate | High |

Chemosystematic Applications of Iridoids as Plant Markers

Chemosystematics, or chemotaxonomy, utilizes the distribution of chemical compounds among different plant groups to infer their phylogenetic relationships. Iridoids have proven to be particularly valuable chemical markers for this purpose, especially within the subclass Asteridae. nih.govbioone.org The presence, absence, and structural type of iridoids can provide strong evidence for the classification of families, genera, and species.

The structural diversity of iridoids is not random but is the result of specific biosynthetic pathways that have evolved over time. Therefore, shared iridoid profiles can indicate a common ancestry. For example:

The presence of iridoids is a characteristic feature of many families within the Asterids, including the Lamiaceae, Rubiaceae, and Gentianaceae. nih.gov

The type of iridoid can be taxonomically significant. For instance, secoiridoids are predominant in some groups, while carbocyclic iridoids are more diverse in others, like the Lamiales. bioone.org

The oxidation patterns and stereochemistry of the iridoid skeleton can serve as markers at lower taxonomic levels, helping to delineate genera or even species within a family. mdpi.com

The study of the distribution of this compound and related compounds can, therefore, contribute to a better understanding of the evolutionary relationships within the plant taxa that produce them, complementing traditional morphological and molecular phylogenetic data. mdpi.com The vast chemical diversity of iridoids is a subject of great chemotaxonomic interest, and their distribution has been reviewed for decades to refine plant classification systems. nih.gov

Research Models and Methodologies for Studying 8 Epiiridodial

Plant Cell Culture Systems for Biosynthetic Studies (e.g., Gardenia jasminoides Cell Suspensions)

Plant cell culture systems serve as powerful, controlled environments for studying the biosynthesis of secondary metabolites like 8-Epiiridodial, removing the complexities of whole-plant biology. Cell suspension cultures of Gardenia jasminoides, a known producer of iridoid glycosides, are a notable model for this research.

The methodology for these biosynthetic studies typically involves several key stages. Initially, callus cultures are established from sterile plant tissues, such as leaves or stems. These undifferentiated cells are then transferred to a liquid medium to create a cell suspension culture. For the production of specific metabolites, these cultures can be optimized by manipulating nutrient composition, hormone levels, and physical parameters like pH.

To stimulate the iridoid biosynthetic pathway, elicitors such as methyl jasmonate are often added to the culture medium. Following an incubation period, the cells and the culture medium are harvested separately. Metabolites are then extracted using appropriate solvents, and analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify the intermediates of the biosynthetic pathway, including iridodials. These systems have been instrumental in identifying and cloning genes encoding key biosynthetic enzymes from the iridoid pathway in Gardenia.

In vitro Enzyme Assays for Characterizing Biosynthetic Enzymes

Understanding the formation of this compound requires the detailed characterization of the enzymes that catalyze its synthesis. In vitro enzyme assays are the primary method for determining the function, substrate specificity, and kinetics of these biosynthetic enzymes after they have been identified through genomic or transcriptomic studies and produced as recombinant proteins, typically in Escherichia coli.

A crucial enzyme in this pathway is Iridoid Synthase (ISY), which catalyzes the reductive cyclization of a precursor, 8-oxogeranial, to form the core iridoid skeleton. The characterization of ISY activity is a prime example of this methodology. In a typical assay, the purified recombinant enzyme is incubated in a buffered solution with the substrate (8-oxogeranial) and a necessary cofactor, NADPH. The reaction products, which include nepetalactol and its open dialdehyde (B1249045) forms (iridodials), are then extracted and analyzed, commonly by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Such assays have confirmed that ISY orthologs from various plant species can produce iridodials, demonstrating the utility of this method for functional validation. nih.govnih.gov

Below is a table summarizing a typical setup for an in vitro assay of Iridoid Synthase.

| Component | Typical Concentration/Amount | Purpose | Reference |

|---|---|---|---|

| Buffer (e.g., MOPS, pH 7.0) | 20-50 mM | Maintain optimal pH for enzyme activity. | nih.govnih.gov |

| Substrate (8-oxogeranial) | 200-500 µM | The precursor molecule converted by the enzyme. | nih.govnih.gov |

| Cofactor (NADPH) | 400 µM | Provides reducing equivalents for the reaction. | nih.gov |

| Purified Recombinant Enzyme | 1-5 µg | The catalyst for the reaction. | nih.govnih.gov |

| Incubation Conditions | 30°C, 1 hour to overnight | Allows the enzymatic reaction to proceed. | nih.govnih.gov |

| Reaction Termination/Extraction | Addition of organic solvent (e.g., Hexane, CH₂Cl₂) | Stops the reaction and extracts the products for analysis. | nih.govnih.gov |

Mechanistic in vitro Biological Activity Assays (e.g., Enzyme Inhibition, Antimicrobial Assays)

To understand the potential functional roles of this compound, its biological activities are assessed using a variety of mechanistic in vitro assays.

Enzyme Inhibition Assays Enzyme inhibition is a common mechanism of action for many biologically active compounds. nih.gov Assays to screen for this activity are fundamental in drug discovery and chemical biology. These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The potency of an inhibitor is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Methodologies can distinguish between different modes of inhibition, such as competitive, where the inhibitor binds to the enzyme's active site, and non-competitive, where it binds to an allosteric site. libretexts.orgworthington-biochem.com While these are standard screening methods for natural products, specific studies detailing the enzyme inhibitory activity of this compound are not prominent in the reviewed literature.

Antimicrobial Assays The iridoid class of compounds is known to possess significant antimicrobial properties. nih.govnih.gov Standardized assays are used to quantify this activity against a panel of pathogenic bacteria and fungi. The most common method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com Serial dilutions of the test compound are prepared in microtiter plates, inoculated with a standardized suspension of the target microorganism, and incubated. The wells are then visually inspected for turbidity to determine the MIC. While specific MIC values for this compound are not detailed in the available literature, related iridoids have demonstrated potent activity, suggesting this compound is a candidate for such testing. nih.govresearchgate.net

The table below presents findings on the antimicrobial activity of iridoids structurally related to this compound.

| Iridoid(s) | Activity Type | Target Organisms | Observed Effect/Potency | Reference |

|---|---|---|---|---|

| Nepetalactones | Antibacterial & Antifungal | L. monocytogenes, E. coli, S. aureus, Penicillium sp., Aspergillus sp. | Excellent antimicrobial activity. | nih.gov |

| Phloyoside I, Phlomiol, etc. | Antibacterial | 12 different bacterial strains | Low to moderate activity (MIC = 0.05–0.50 mg/mL). | nih.gov |

| Plumieride, Protoplumericin A | Antibacterial & Antifungal | Various pathogenic bacteria and fungi | Displayed distinct activity. | researchgate.net |

Application of Metabolomics in Studying this compound in Biological Systems (e.g., Metaorganism Metabolomics)

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for studying this compound in its biological context. By integrating metabolomics with transcriptomics (the study of gene expression), researchers can correlate the accumulation of iridoid compounds with the expression levels of candidate genes involved in their biosynthesis. This "multi-omics" approach has been successfully applied to plants like Gentiana crassicaulis and Phlomoides rotata to identify key enzymes and regulatory factors in the iridoid pathway. nih.govmdpi.com The methodology involves extracting metabolites from plant tissues at different developmental stages or under different conditions, analyzing them with UPLC-Q-TOF-MS, and using bioinformatics to correlate the metabolic profiles with gene expression data from RNA-sequencing. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Mechanisms

A fundamental area for future research is the complete elucidation of the biosynthetic pathway leading to 8-epiiridodial. While the general pathway for iridoid biosynthesis is understood to originate from geranyl pyrophosphate, the specific enzymes and regulatory networks that dictate the formation of the 8-epi stereochemistry remain largely uncharacterized.

Key research questions to address include:

Identification of Stereospecific Enzymes: What specific synthase or cyclase is responsible for the formation of the 8-epi configuration? Iridoid synthase (ISY) is a key enzyme that catalyzes the formation of the iridoid scaffold. nih.gov Notably, iridoid synthase (IRIS) can exhibit stereoselectivity, converting 8-oxogeranial into both iridodial (B1216469) and 8-epi-iridodial, which suggests the existence of two distinct iridoid biosynthetic pathways. researchgate.net Future research should focus on isolating and characterizing the specific iridoid synthase responsible for producing this compound.

Regulatory Control: What are the transcriptional and post-transcriptional regulatory mechanisms that control the expression and activity of these enzymes? Transcription factors, such as MYB and WRKY, have been implicated in regulating key enzymes in the iridoid pathway, including iridoid synthase and geraniol (B1671447) 8-hydroxylase. nih.gov Understanding these regulatory networks could enable the targeted manipulation of this compound production in plants.

Comprehensive Mechanistic Studies of Biological Activities at the Cellular and Molecular Level

Preliminary studies on various iridoids have revealed a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. mdpi.comresearchgate.net However, the specific biological activities of this compound and their underlying molecular mechanisms are yet to be thoroughly investigated.

Future research should focus on:

Bioactivity Screening: A comprehensive screening of this compound against a diverse panel of biological targets is necessary to identify its primary pharmacological effects.

Target Identification and Validation: Once a significant biological activity is identified, the next step is to pinpoint the specific cellular and molecular targets. This could involve techniques such as affinity chromatography, proteomics, and genetic knockdown studies.

Mechanism of Action: Detailed studies are required to unravel the precise mechanism by which this compound exerts its effects. This includes investigating its impact on signaling pathways, enzyme kinetics, and gene expression. For instance, some iridoids have been shown to suppress the expression of pro-inflammatory proteins. researchgate.net

Exploration of Undiscovered Natural Sources and Ecological Roles

Currently, the known natural sources of this compound are limited, with one report of its isolation as a glucoside from Boschniakia rossica. nih.gov A broader exploration of the plant and insect kingdoms is likely to reveal new sources of this compound.

Key areas for investigation include:

Bioprospecting: A systematic screening of plants from families known to produce iridoids, such as the Lamiaceae, Scrophulariaceae, and Rubiaceae, could lead to the discovery of new sources. nih.gov

Ecological Function: Iridoids are known to play crucial roles in plant defense against herbivores and pathogens. youtube.com Research is needed to determine the specific ecological function of this compound. Does it act as a feeding deterrent, an antimicrobial agent, or does it have other, more subtle ecological roles? Understanding these functions will provide insights into its natural significance and potential applications in agriculture.

Design and Synthesis of Novel this compound Analogues with Enhanced Biological Properties for Research Tools

The chemical synthesis of this compound and its analogues is a critical step towards enabling detailed biological studies and developing potential therapeutic leads.

Future efforts in this area should include:

Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound will provide a reliable source of the pure compound for research purposes.

Analogue Design and Synthesis: Based on the structure-activity relationships (SAR) derived from biological testing, novel analogues of this compound can be designed and synthesized. These analogues could possess enhanced potency, selectivity, or improved pharmacokinetic properties.

Development of Research Probes: The synthesis of tagged or labeled analogues of this compound will be invaluable for target identification and mechanistic studies.

Integration of Omics Technologies to Advance Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be transformative in advancing our understanding of this compound. nih.gov

Specific applications of these technologies include:

Genomics: Sequencing the genomes of this compound-producing organisms can help identify the genes and gene clusters responsible for its biosynthesis. whiterose.ac.uk

Transcriptomics: Analyzing the transcriptome of these organisms under different conditions can reveal the genes that are co-expressed with the biosynthetic pathway, providing clues about its regulation. mdpi.comnih.gov

Proteomics: Studying the proteome can identify the enzymes and other proteins that are directly involved in the biosynthesis and transport of this compound.

Metabolomics: Metabolomic profiling can be used to identify and quantify this compound and related metabolites in various natural sources, as well as to study the metabolic flux through the biosynthetic pathway. dntb.gov.uanih.govnih.govplos.org

The integration of these multi-omics datasets will provide a holistic view of the biology of this compound, from its genetic blueprint to its functional role in the organism.

Conclusion

Summary of Key Research Findings on 8-Epiiridodial

Research has identified derivatives of this compound, notably "this compound glucoside tetraacetate," as secondary metabolites in several plant species. This compound has been detected using Liquid Chromatography-Mass Spectrometry (LC-MS) in the fruit flesh of Stelechocarpus burahol (Kepel) and in the leaves of Sphagneticola trilobata smujo.idsmujo.idresearchgate.netpnrjournal.com. Furthermore, it has been identified in the methanolic extract of Teucrium polium nih.govsemanticscholar.org. Chemically, this compound glucoside tetraacetate is classified as an isoprenoid, with a reported molecular formula of C24H34O11 and a mass of approximately 498.2126 Da nih.gov. Its presence in S. burahol extracts has been associated with significant antioxidant activities, and the peel extract has demonstrated antibacterial properties against S. aureus smujo.idsmujo.idresearchgate.net. Similarly, Teucrium polium extracts containing this compound exhibited promising antioxidant capabilities nih.govsemanticscholar.org. In the broader context of iridoid biosynthesis, 8-oxogeranial is recognized as a precursor, and related compounds such as 8-Epiloganic acid and 7-beta-hydroxy-8-epiiridodial glucoside have been isolated from Linaria cymbalaria glpbio.comglpbio.commedchemexpress.commedchemexpress.com. The metabolic pathway suggests that compounds like this compound are intermediates in the formation of various iridoid glucosides nih.govagriculturejournals.czscribd.com.

Q & A

Advanced Research Question

- Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀/LC₅₀ values .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare responses across dose groups .